molecular formula C23H26N3O7- B1265336 (1S,4aS,11aR,12aS)-3-carbamoyl-10-(dimethylamino)-1-(dimethylazaniumyl)-4a,7-dihydroxy-4,6-dioxo-1,4,4a,6,11,11a,12,12a-octahydrotetracene-2,5-diolate

(1S,4aS,11aR,12aS)-3-carbamoyl-10-(dimethylamino)-1-(dimethylazaniumyl)-4a,7-dihydroxy-4,6-dioxo-1,4,4a,6,11,11a,12,12a-octahydrotetracene-2,5-diolate

Cat. No. B1265336
M. Wt: 456.5 g/mol
InChI Key: FFTVPQUHLQBXQZ-KVUCHLLUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Minocycline(1-) is an organic anion that is the conjugate base of minocycline, obtained by deprotonation of the two enolic hydroxy groups and protonation of the non-aromatic tertiary amino group. It is a conjugate base of a minocycline and a minocycline zwitterion.

Scientific Research Applications

Synthesis and Transformations

The compound has been involved in various synthesis and transformation studies. For instance, Grošelj et al. (2006) explored acid-catalyzed reactions leading to substitution products, showing the compound's utility in creating diverse chemical structures. Additionally, Mondal et al. (2003) developed a method for synthesizing isochromene derivatives, demonstrating the compound's role in forming complex molecular frameworks useful in antitumor agents (Grošelj et al., 2006); (Mondal et al., 2003).

Molecular Structure Analysis

Carrondo et al. (1994) determined the molecular structure of a closely related compound, highlighting the importance of structural analysis in understanding the compound's chemical behavior and potential applications in various fields like pharmaceuticals (Carrondo et al., 1994).

Application in Herbicide Development

Liepa et al. (1992) demonstrated the compound's use in creating bicyclic herbicide precursors. This showcases its potential in agricultural chemistry, particularly in the development of new herbicidal compounds (Liepa et al., 1992).

Role in Creating Novel Chemical Structures

Vittorelli et al. (1974) investigated the compound's reactions with carboxylic acids and cyclic 1,3-diketones, further elucidating its role in generating unique chemical structures, which could have implications in various fields like material science and pharmaceuticals (Vittorelli et al., 1974).

properties

Product Name

(1S,4aS,11aR,12aS)-3-carbamoyl-10-(dimethylamino)-1-(dimethylazaniumyl)-4a,7-dihydroxy-4,6-dioxo-1,4,4a,6,11,11a,12,12a-octahydrotetracene-2,5-diolate

Molecular Formula

C23H26N3O7-

Molecular Weight

456.5 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-2-carbamoyl-7-(dimethylamino)-4-(dimethylazaniumyl)-10,12a-dihydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,11-diolate

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/p-1/t9-,11-,17-,23-/m0/s1

InChI Key

FFTVPQUHLQBXQZ-KVUCHLLUSA-M

Isomeric SMILES

C[NH+](C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)[O-])O)[O-])O)N(C)C

Canonical SMILES

C[NH+](C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)[O-])O)[O-])O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4aS,11aR,12aS)-3-carbamoyl-10-(dimethylamino)-1-(dimethylazaniumyl)-4a,7-dihydroxy-4,6-dioxo-1,4,4a,6,11,11a,12,12a-octahydrotetracene-2,5-diolate
Reactant of Route 2
(1S,4aS,11aR,12aS)-3-carbamoyl-10-(dimethylamino)-1-(dimethylazaniumyl)-4a,7-dihydroxy-4,6-dioxo-1,4,4a,6,11,11a,12,12a-octahydrotetracene-2,5-diolate
Reactant of Route 3
(1S,4aS,11aR,12aS)-3-carbamoyl-10-(dimethylamino)-1-(dimethylazaniumyl)-4a,7-dihydroxy-4,6-dioxo-1,4,4a,6,11,11a,12,12a-octahydrotetracene-2,5-diolate
Reactant of Route 4
(1S,4aS,11aR,12aS)-3-carbamoyl-10-(dimethylamino)-1-(dimethylazaniumyl)-4a,7-dihydroxy-4,6-dioxo-1,4,4a,6,11,11a,12,12a-octahydrotetracene-2,5-diolate
Reactant of Route 5
(1S,4aS,11aR,12aS)-3-carbamoyl-10-(dimethylamino)-1-(dimethylazaniumyl)-4a,7-dihydroxy-4,6-dioxo-1,4,4a,6,11,11a,12,12a-octahydrotetracene-2,5-diolate
Reactant of Route 6
(1S,4aS,11aR,12aS)-3-carbamoyl-10-(dimethylamino)-1-(dimethylazaniumyl)-4a,7-dihydroxy-4,6-dioxo-1,4,4a,6,11,11a,12,12a-octahydrotetracene-2,5-diolate

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